Cas no 37878-19-6 ((3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid)
![(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid structure](https://it.kuujia.com/scimg/cas/37878-19-6x500.png)
37878-19-6 structure
Nome del prodotto:(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid
(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid
- Detoxin D1
- (-)-Detoxin D1
- Detoxin D1 [MI]
- (3S)-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-3-[(2S)-2-(2-methylbutanoylamino)-3-phenylpropanoyl]oxypropanoic acid
- Q27255868
- (3S)-3-((2S,3R)-1-(L-valyl)-3-acetoxypyrrolidin-2-yl)-3-(((2-methylbutanoyl)-L-phenylalanyl)oxy)propanoic acid
- 37878-19-6
- UNII-2ZVR37SL8I
- L-Phenylalanine, N-(2-methyl-1-oxobutyl)-, (1S)-1-((2S,3R)-3-(acetyloxy)-1-((2S)-2-amino-3-methyl-1-oxobutyl)-2-pyrrolidinyl)-2-carboxyethyl ester
- 2ZVR37SL8I
-
- Inchi: InChI=1S/C28H41N3O8/c1-6-17(4)26(35)30-20(14-19-10-8-7-9-11-19)28(37)39-22(15-23(33)34)25-21(38-18(5)32)12-13-31(25)27(36)24(29)16(2)3/h7-11,16-17,20-22,24-25H,6,12-15,29H2,1-5H3,(H,30,35)(H,33,34)
- Chiave InChI: GOZDOQQVOQTNBQ-UHFFFAOYSA-N
- Sorrisi: CCC(C)C(=O)NC(Cc1ccccc1)C(=O)OC(CC(O)=O)C1C(CCN1C(=O)C(N)C(C)C)OC(C)=O
Proprietà calcolate
- Massa esatta: 547.28936527g/mol
- Massa monoisotopica: 547.28936527g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 39
- Conta legami ruotabili: 15
- Complessità: 873
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.852
- Superficie polare topologica: 165Ų
Proprietà sperimentali
- Punto di fusione: 156-158°
- Rotazione specifica: D25 -16° (c = 1 in methanol)
- pka: 4.0, 8.0(at 25℃)
(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid Letteratura correlata
-
1. An efficient stereocontroued synthesis of (–)-detoxinineHiroshi Kogen,Hiroshi Kadokawa,Masaaki Kurabayashi J. Chem. Soc. Chem. Commun. 1990 1240
-
2. CorrigendaNorman A. Bell,Richard A. Broughton,John S. Brooks,T. Alwyn Jones,Stephen C. Thorpe,Hiroshi Kogen,Xavier Hiroshi Kadokawa,Masaaki Kurabayashi J. Chem. Soc. Chem. Commun. 1990 1743
37878-19-6 ((3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid) Prodotti correlati
- 295328-72-2(Ramipril isopropyl ester)
- 127785-64-2(Aureobasidin A)
- 326487-78-9((1-ethoxycyclohexyl)methanamine)
- 2803819-73-8(Not Yet Assigned)
- 1880032-10-9(4-(prop-2-en-1-yl)(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid)
- 2171601-53-7(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid)
- 1096260-19-3((2-Aminoethyl)(methyl)(2-methylbutyl)amine)
- 2751603-16-2(Diethyl (S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate)
- 118287-06-2(3-Fluoro-2-methyl-4-(methylthio)benzoic acid)
- 23229-72-3(5-Ethylthiophene-2-carboxylic acid)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
